molecular formula C7H15NO3S B13480516 (4-Methyloxan-4-yl)methanesulfonamide

(4-Methyloxan-4-yl)methanesulfonamide

Cat. No.: B13480516
M. Wt: 193.27 g/mol
InChI Key: GOATXFYYWANBBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyloxan-4-yl)methanesulfonamide typically involves the reaction of 4-methyloxan-4-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Methyloxan-4-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    N-alkylation: Produces N-alkylated sulfonamides.

    Oxidation: Produces sulfonyl chlorides.

    Substitution: Produces substituted sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Methyloxan-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyloxan-4-yl)methanesulfonamide is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and development .

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

(4-methyloxan-4-yl)methanesulfonamide

InChI

InChI=1S/C7H15NO3S/c1-7(6-12(8,9)10)2-4-11-5-3-7/h2-6H2,1H3,(H2,8,9,10)

InChI Key

GOATXFYYWANBBT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)CS(=O)(=O)N

Origin of Product

United States

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